molecular formula C8H8ClNO2 B112418 N-(4-Chloro-3-hydroxyphenyl)acetamide CAS No. 28443-52-9

N-(4-Chloro-3-hydroxyphenyl)acetamide

Cat. No. B112418
CAS RN: 28443-52-9
M. Wt: 185.61 g/mol
InChI Key: FWPNOLFNLHAULD-UHFFFAOYSA-N
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Description

“N-(4-Chloro-3-hydroxyphenyl)acetamide” is a chemical compound with the CAS Number: 28443-52-9. It has a molecular weight of 185.61 .


Molecular Structure Analysis

The linear formula for “N-(4-Chloro-3-hydroxyphenyl)acetamide” is C8H8ClNO2 .


Physical And Chemical Properties Analysis

“N-(4-Chloro-3-hydroxyphenyl)acetamide” is a solid at room temperature. It should be stored in a dry environment .

Scientific Research Applications

Advanced Oxidation Processes for Environmental Decontamination

A study highlighted the use of advanced oxidation processes (AOPs) in the degradation of various compounds, including acetaminophen, which leads to the generation of various by-products such as hydroquinone, 1,4-benzoquinone, 4-aminophenol, and acetamide. The research emphasized the environmental implications of these by-products, particularly their mutagenicity and toxicity, which could pose threats to ecosystems if released untreated. This study underscores the importance of AOPs in enhancing the degradation of persistent organic pollutants like acetaminophen and its derivatives, potentially including N-(4-Chloro-3-hydroxyphenyl)acetamide, to mitigate environmental impact (Qutob et al., 2022).

Pharmacogenetics of Drug Metabolism

Research into the metabolism of paracetamol (acetaminophen) revealed significant insights into how genetic differences influence the metabolism of drugs and their by-products. Understanding these genetic variations is crucial for predicting susceptibility to toxicity and therapeutic efficacy, which could extend to compounds like N-(4-Chloro-3-hydroxyphenyl)acetamide, given their structural similarities and metabolic pathways (Zhao & Pickering, 2011).

Understanding Paracetamol's Biochemical Pathways

A review on the properties and uses of paracetamol delved into the compound's biochemical pathways, including its synthesis and the reactions it undergoes, which could have parallels in the study of N-(4-Chloro-3-hydroxyphenyl)acetamide. This research contributes to a deeper understanding of the chemical behavior and applications of such compounds in various domains, including pharmacology and environmental science (Ogemdi, 2019).

Analgesic Mechanisms of Action

The analgesic effects of acetaminophen, one of the most commonly used pain relief drugs, have been a subject of extensive research. Studies exploring its mechanisms of action, including the production of metabolites that act on specific receptors in the brain and spinal cord, provide a foundation for investigating similar effects in related compounds like N-(4-Chloro-3-hydroxyphenyl)acetamide. Such research could lead to the development of new analgesic agents with improved efficacy and safety profiles (Ohashi & Kohno, 2020).

Adsorptive Elimination of Pollutants from Water

The removal of acetaminophen from water through adsorption techniques has been extensively reviewed, highlighting the efficiency of various adsorbents and the mechanisms involved. This area of research is vital for environmental protection and could be applicable to the removal of related compounds, including N-(4-Chloro-3-hydroxyphenyl)acetamide, from aquatic environments, thus preventing their adverse ecological effects (Igwegbe et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

N-(4-chloro-3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPNOLFNLHAULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556261
Record name N-(4-Chloro-3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-3-hydroxyphenyl)acetamide

CAS RN

28443-52-9
Record name N-(4-Chloro-3-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic anhydride (3.0 mL, 42.0 mmol) was added to a solution of 4-chloro-3-hydroxy aniline (4.0 g, 28 mmol) in acetic acid (20 mL), and the reaction was refluxed for 5 mins. The reaction mixture was cooled to room temperature and the product was solidified. It was filtered off and washed with water (10 mL) and dried to obtain the product 17a in 93% yield (4.8 g) as a creamy white solid. There was no need for further purification.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

A suspension containing 80 g (0.56 mole) of 5-amino-2-chlorophenol, 70 ml (0.74 mole) of acetic anhydride, and 200 ml of acetonitrile was refluxed with stirring for 2 hours. This suspension was cooled to room temperature and the resulting crystalline precipitate was collected by filtration and washed with 200 ml of acetonitrile.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.05 Mole (7.17 grams) of 2-chloro-5-aminophenol is dissolved in 21 cc of dioxane at 75°C. There is then added, with agitation, 0.05 mole (5.1 grams) of acetic anhydride. At the end of this addition, the reaction medium is maintained for 10 minutes at 70°C and then cooled. The raw product which has crystallized in then filtered and recrystallized in a hydroalcoholic medium. It exhibits a melting point of 212°C.
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two

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